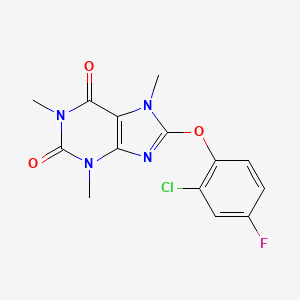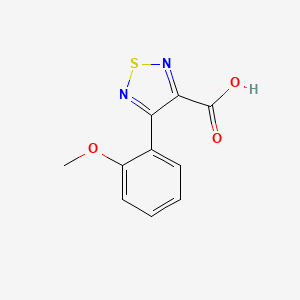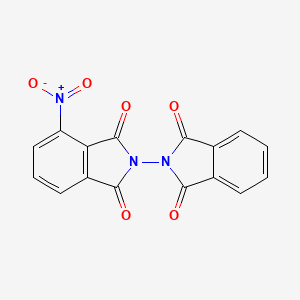![molecular formula C15H7ClN2O2 B5596916 6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5596916.png)
6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione is an organic compound belonging to the cinnoline family Cinnolines are heterocyclic aromatic compounds that contain a fused benzene and pyridazine ring This specific compound is characterized by the presence of a chlorine atom at the 6th position and two ketone groups at the 3rd and 7th positions
Applications De Recherche Scientifique
6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I and exhibit cytotoxic activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
Target of Action
Oprea1_622773 primarily targets the Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . HSD11B1 is an enzyme involved in the metabolism of corticosteroids, which play a crucial role in various physiological processes, including immune response and regulation of inflammation.
Mode of Action
As an inhibitor of hsd11b1 , it likely binds to this enzyme and prevents it from catalyzing its usual reactions. This interaction could lead to changes in the levels of corticosteroids, potentially affecting processes such as inflammation and immune response.
Biochemical Pathways
Oprea1_622773, through its inhibition of HSD11B1, affects several biochemical pathways. These include the steroid hormone biosynthesis pathway, metabolism of xenobiotics by cytochrome P450 , and metabolic pathways . The downstream effects of these pathway alterations would depend on the specific physiological context but could include changes in hormone levels and altered metabolism of various substances.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-carbonyl aryldiazenes with cyclopentadiene in the presence of a catalyst such as scandium triflate (Sc(OTf)3) in chloroform can yield cinnoline derivatives . This method offers moderate to good yields and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[c,h]cinnolines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Indolo[3,2-c]cinnolines: Another class of cinnoline derivatives with potential anticancer activity.
Uniqueness
6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione is unique due to the specific positioning of the chlorine atom and ketone groups, which influence its reactivity and interactions with biological targets. This distinct structure contributes to its potential as a therapeutic agent and its versatility in various chemical reactions.
Propriétés
IUPAC Name |
10-chloro-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,14-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClN2O2/c16-10-6-5-9-11-12(10)14(19)8-4-2-1-3-7(8)13(11)17-18-15(9)20/h1-6H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFSYPUCEGFFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC(=O)C4=C3C(=C(C=C4)Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(5-methyl-2-furyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5596833.png)
![16-[(benzylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5596837.png)
![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)
![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B5596844.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5596854.png)



![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)
methanone](/img/structure/B5596909.png)
![2-[(4-chlorophenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-phenylthiosemicarbazone](/img/structure/B5596913.png)
![2-(trans-4-hydroxycyclohexyl)-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5596915.png)

